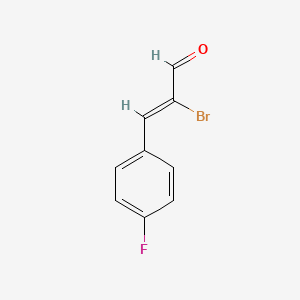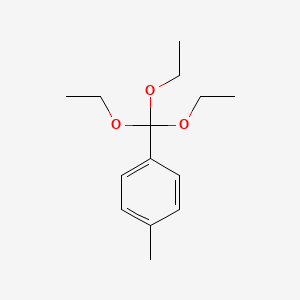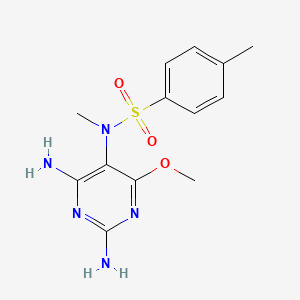![molecular formula C17H16ClNO3 B13368492 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368492.png)
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound that features a complex structure with a chlorobenzyl group, a methoxyphenyl group, and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves a multi-step process. One common method includes the following steps:
Preparation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate to form 2-[(4-chlorobenzyl)oxy]-3-methoxyphenol.
Formation of the Acrylamide: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid.
Reduction: Formation of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}propionamide.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
科学的研究の応用
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
- 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{3-Methoxy-4-(pentyloxy)phenyl}-2-phenyl-2-propenoic acid
Uniqueness
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
特性
分子式 |
C17H16ClNO3 |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
(E)-3-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H2,19,20)/b10-7+ |
InChIキー |
FFKGUJWOQMDHIT-JXMROGBWSA-N |
異性体SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)/C=C/C(=O)N |
正規SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3,4-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368412.png)
![6-amino-5-[{6-amino-4-oxo-2-[(2-oxopropyl)sulfanyl]-1,4-dihydro-5-pyrimidinyl}(1,3-benzodioxol-5-yl)methyl]-2-[(2-oxopropyl)sulfanyl]-4(1H)-pyrimidinone](/img/structure/B13368421.png)
![3-[(Ethylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368429.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate](/img/structure/B13368433.png)
![2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one](/img/structure/B13368438.png)
![P,P'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P',P'-tetraethyl ester](/img/structure/B13368444.png)

![N-((2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methyl)-N-(p-tolyl)acetamide](/img/structure/B13368456.png)

![2,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13368475.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13368482.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide](/img/structure/B13368495.png)


